molecular formula C26H31N3O4S B2763434 1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932291-42-4

1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2763434
CAS No.: 932291-42-4
M. Wt: 481.61
InChI Key: QUYALGPLDQTUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Thieno[3,2-d]pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For example, the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from dialkylaminopyrimidine diones by intramolecular addition showcases the chemical reactivity and potential for generating complex heterocyclic compounds (Majumdar & Mukhopadhyay, 2003). Such synthetic versatility is crucial for the development of novel compounds with potential therapeutic applications.

Biological Activities and Potential Therapeutic Uses

Thieno[3,2-d]pyrimidine derivatives have shown a range of biological activities, indicating their potential in drug discovery and pharmacological research. For instance, compounds with the thieno[3,2-d]pyrimidine core have been identified as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting their potential in treating sex-hormone-dependent diseases (Sasaki et al., 2003). This highlights the therapeutic relevance of thieno[3,2-d]pyrimidine derivatives in addressing conditions that involve hormonal pathways.

Molecular Design and Optimization

Research on thieno[3,2-d]pyrimidine derivatives also emphasizes the importance of molecular design and optimization in developing compounds with improved pharmacological profiles. For example, modifications at specific positions of the thieno[3,2-d]pyrimidine ring have been instrumental in enhancing the biological activity and reducing undesirable interactions, such as cytochrome P450 (CYP) inhibitory activity, thereby improving the compound's efficacy and safety profile (Miwa et al., 2011).

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-4-2-3-5-21(18)17-28-22-10-15-34-23(22)25(31)29(26(28)32)16-19-6-8-20(9-7-19)24(30)27-11-13-33-14-12-27/h2-5,10,15,19-20H,6-9,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYALGPLDQTUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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